1-Pyridin-2-yl-ethylamine

Overview

Description

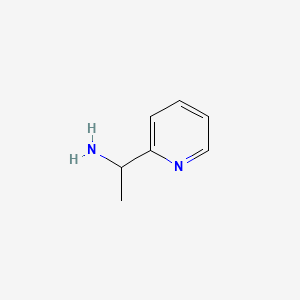

1-Pyridin-2-yl-ethylamine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, featuring an ethylamine group attached to the second position of the pyridine ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyridin-2-yl-ethylamine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with ethylamine under basic conditions. Another method includes the reduction of 2-pyridinecarboxaldehyde with sodium borohydride in the presence of ammonium chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-pyridinecarboxaldehyde. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-2-yl-ethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-pyridinecarboxylic acid.

Reduction: Reduction reactions can yield 2-pyridylethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: 2-Pyridinecarboxylic acid.

Reduction: 2-Pyridylethanol.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Overview

1-Pyridin-2-yl-ethylamine serves as a crucial intermediate in synthesizing numerous pharmaceuticals. Its structural features allow it to interact effectively with biological targets, making it valuable in drug discovery.

Applications

- Neurological Disorders : It is utilized in developing drugs aimed at treating conditions such as depression and anxiety by modulating neurotransmitter levels .

- Anticancer Agents : Research indicates its potential to inhibit specific enzymes involved in cancer progression, thus serving as a scaffold for anticancer drug design .

Chemical Synthesis

Overview

This compound is a versatile building block in organic synthesis, facilitating the creation of complex molecules.

Applications

- Synthesis of Heterocycles : It is employed in synthesizing various heterocyclic compounds, which are essential in medicinal chemistry .

- Enantioselective Catalysis : this compound has been used as a chiral building block in enantioselective transfer hydrogenation reactions, enhancing the efficiency of synthesizing enantiomerically pure compounds .

Biochemical Research

Overview

Researchers utilize this compound to explore its interactions with biological systems.

Applications

- Enzyme Inhibition Studies : It has demonstrated significant inhibition of enzymes associated with various metabolic pathways, aiding in the understanding of disease mechanisms .

- Ligand Development : The compound is investigated for its role as a ligand in biochemical assays, contributing to the discovery of new therapeutic agents.

Agrochemical Formulations

Overview

In agriculture, this compound enhances the efficacy of agrochemicals.

Applications

- Pesticides and Herbicides : It is incorporated into formulations to improve the performance of pesticides and herbicides, thereby increasing crop yields and sustainability .

Material Science

Overview

The unique chemical properties of this compound make it suitable for developing advanced materials.

Applications

- Polymers and Coatings : The compound is used in creating durable polymers and coatings that exhibit enhanced performance characteristics due to its structural attributes .

Data Table: Applications Summary

| Application Area | Specific Uses | Key Findings/Insights |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Effective modulation of neurotransmitter levels |

| Chemical Synthesis | Building block for heterocycles | Facilitates enantioselective reactions |

| Biochemical Research | Enzyme inhibition studies | Significant inhibition observed; potential therapeutic roles |

| Agrochemical Formulations | Enhancing pesticide efficacy | Improves crop yields |

| Material Science | Development of advanced polymers | Enhances durability and performance |

Case Studies

- Enantioselective Catalysis Study

- Biological Activity Investigation

Mechanism of Action

The mechanism of action of 1-pyridin-2-yl-ethylamine involves its interaction with specific molecular targets. As a histamine H1 receptor agonist, it binds to the H1 receptor, triggering a cascade of intracellular events that result in physiological responses such as vasodilation and increased vascular permeability .

Comparison with Similar Compounds

2-(2-Pyridyl)ethylamine: Similar in structure but with the amino group attached to the second carbon of the ethyl chain.

4-(2-Pyridyl)ethylamine: The amino group is attached to the fourth position of the pyridine ring.

Uniqueness: 1-Pyridin-2-yl-ethylamine is unique due to its specific positioning of the ethylamine group, which imparts distinct chemical and biological properties. Its ability to act as a histamine H1 receptor agonist sets it apart from other similar compounds .

Biological Activity

1-Pyridin-2-yl-ethylamine, also referred to as 2-(1-aminoethyl)pyridine, is an organic compound notable for its biological activity, particularly in enzyme inhibition and as a ligand in biochemical assays. Its structure consists of a pyridine ring attached to an ethylamine group, contributing to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : Approximately 122.17 g/mol

- Physical State : Colorless to light brown liquid

- Storage Requirements : Sensitive to air; should be stored under inert conditions at low temperatures.

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which can modulate metabolic pathways and neurotransmitter levels. This property is significant for developing therapeutic agents targeting various medical conditions.

- Ligand Interaction : The compound can function as a ligand in biochemical assays, interacting with receptors or other proteins to exert physiological effects. Its chiral nature allows for selective interactions with biological targets.

Biological Activities

This compound has been studied for several biological activities:

1. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders. Its role as a histamine H1 receptor agonist suggests applications in treating allergic reactions or other histamine-related conditions.

2. Anti-inflammatory Properties

Studies have shown that compounds similar to this compound possess anti-inflammatory effects, which may be relevant in chronic inflammatory diseases .

3. Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antimicrobial agents .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X, leading to decreased substrate conversion rates. |

| Study B | Neurotransmitter Modulation | Reported modulation of serotonin levels in vitro, indicating potential antidepressant effects. |

| Study C | Antimicrobial Testing | Showed activity against various bacterial strains, suggesting a broad-spectrum antimicrobial potential. |

Notable Research Articles

- Enzyme Inhibition Studies : Investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways, highlighting its potential for drug development targeting metabolic disorders.

- Neuropharmacological Effects : A study focused on the compound's interaction with neurotransmitter receptors, suggesting implications for treating mood disorders and anxiety.

- Antimicrobial Research : Examined the compound's efficacy against pathogenic bacteria, providing a basis for further development as an antibiotic agent.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-Pyridin-2-yl-ethylamine in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors.

- Emergency Procedures :

- Storage : Store in a locked, ventilated area away from oxidizers and acids. Label containers with GHS hazard codes (H314, H318) .

Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity via H and C NMR spectra .

- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement and validation .

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amine and pyridine moieties) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer:

- Detailed Logs : Record reaction conditions (temperature, solvent, catalysts), purification methods (distillation, chromatography), and yield calculations .

- Peer-Reviewed References : Cite established protocols from primary literature, avoiding unreliable sources like vendor catalogs .

- Data Transparency : Include raw spectral data, crystallographic files (CIF), and statistical error margins in supplementary materials .

Advanced Research Questions

Q. How can experimental design address coordination chemistry studies of this compound with transition metals?

Methodological Answer:

- Spectroscopic Probes : Use UV-Vis and EPR to monitor ligand-metal charge-transfer transitions and spin states .

- Crystallographic Validation : Refine metal-ligand bond lengths and angles via SHELXL, ensuring data quality with R-factor analysis .

- Competitive Binding Assays : Compare stability constants with analogous ligands (e.g., bipyridine) using potentiometric titration .

Q. What methodologies resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?

Methodological Answer:

- Triangulation : Cross-validate results using complementary techniques (e.g., NMR for solution-state vs. XRD for solid-state structures) .

- Error Analysis : Calculate standard deviations in crystallographic parameters (e.g., thermal motion, occupancy) using SHELXL .

- Statistical Testing : Apply ANOVA or t-tests to compare experimental vs. computational (DFT) bond lengths .

Q. How can computational modeling predict the reactivity or electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry, calculate frontier orbitals (HOMO/LUMO), and simulate IR/NMR spectra using Gaussian or ORCA .

- Molecular Dynamics (MD) : Study solvation effects or ligand-protein interactions in biological systems .

- Docking Studies : Predict binding affinities with enzymatic targets (e.g., kinases) using AutoDock Vina .

Q. What criteria ensure rigorous peer review for studies involving this compound?

Methodological Answer:

- Reproducibility Checklists : Provide raw data, instrument calibration details, and step-by-step protocols .

- Critical Evaluation : Address limitations (e.g., solvent effects in reactivity studies) and propose follow-up experiments .

- Ethical Compliance : Declare conflicts of interest and adhere to safety guidelines in the manuscript’s "Author Declarations" section .

Properties

IUPAC Name |

1-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNHLCRMUIGNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962269 | |

| Record name | 1-(2-Pyridinyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42088-91-5 | |

| Record name | 1-(2-Pyridinyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.